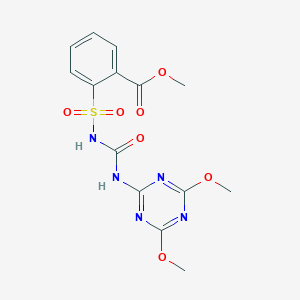

Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate

Vue d'ensemble

Description

Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate, also known as M2DTCSB, is a synthetic organic compound with potential applications in scientific research. It is a stable, water-soluble, and non-toxic compound that has been used in a variety of research applications, including as an inhibitor of enzymes, a stabilizer of proteins, and a fluorescent probe.

Applications De Recherche Scientifique

Condensing Agent for Amide and Ester Formation

Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate, through related chemicals such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), has been identified as an efficient condensing agent for the formation of amides and esters. This process is facilitated by the coupling of carboxylic acids and amines or alcohols, yielding corresponding amides and esters with good efficiency under mild conditions. This method is practical for synthetic chemistry due to its operation under atmospheric conditions without the need for drying solvents, and byproducts are easily removable by extraction (Kunishima et al., 1999).

Sorption and Environmental Behavior

The sulfonylurea class, which includes compounds structurally related to this compound, demonstrates significant environmental interaction through sorption in soils. This affects their mobility and potential for leaching into groundwater. Studies have shown varying sorption capacities among sulfonylurea herbicides, influenced by soil pH and organic carbon content. These properties are crucial in assessing the environmental fate and transport of these chemicals (Azcarate et al., 2015).

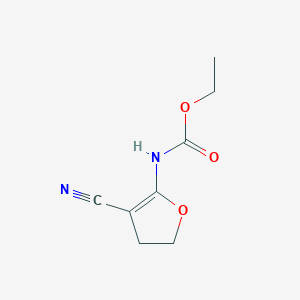

Synthesis of 2-Oxazolines

The compound has been utilized in the synthesis of 2-oxazolines from carboxylic acids under mild conditions. This demonstrates its versatility as a reagent in organic synthesis, particularly in the generation of heterocyclic compounds which are of interest in various fields of chemical research (Bandgar & Pandit, 2003).

Degradation and Soil Side Effects

Research has explored the degradation behavior of sulfonylurea herbicides related to this compound in soil, highlighting their rapid degradation and minimal impact on soil microbial activities at concentrations used in agricultural practices. This suggests these compounds, when properly managed, pose a low risk to soil health (Dinelli et al., 1998).

Mécanisme D'action

Target of Action

Similar compounds with a triazine core are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The compound forms active esters with carboxylic acids, which are highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This reactivity allows the compound to facilitate the formation of amides and esters .

Biochemical Pathways

The compound is involved in the synthesis of esters and peptides, both in solution and solid-phase . It can also facilitate the cyclization of linear tetrapeptides

Pharmacokinetics

The compound’s solubility and stability can influence its bioavailability .

Result of Action

The compound’s reactivity allows it to facilitate the formation of amides and esters, which are key components in a wide range of biological molecules

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactants can influence the compound’s action, efficacy, and stability . For example, the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O7S/c1-24-10(20)8-6-4-5-7-9(8)27(22,23)19-12(21)15-11-16-13(25-2)18-14(17-11)26-3/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELUGJARGQUTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225214 | |

| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74223-63-5 | |

| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)